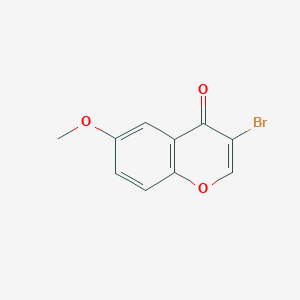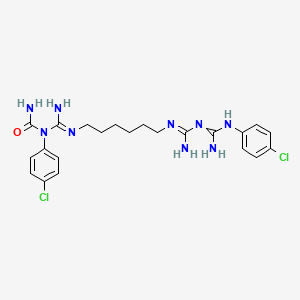
Oxo Chlorhexidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxo Chlorhexidine is a derivative of chlorhexidine, a broad-spectrum antimicrobial agent widely used in healthcare settings. Chlorhexidine itself is known for its effectiveness against a variety of pathogens, including bacteria, fungi, and viruses . This compound retains these properties while offering additional benefits in terms of stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxo Chlorhexidine involves the reaction of chlorhexidine with an oxidizing agent. One common method is the reaction of chlorhexidine with hydrogen peroxide under controlled conditions. The reaction typically takes place in an aqueous medium at a temperature range of 25-30°C. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade hydrogen peroxide and chlorhexidine in large reactors. The reaction conditions are carefully monitored to ensure the purity and yield of the final product. The product is then subjected to rigorous quality control measures before being packaged for distribution .
Chemical Reactions Analysis
Types of Reactions
Oxo Chlorhexidine undergoes several types of chemical reactions, including:
Oxidation: The primary reaction involved in its synthesis.
Reduction: Can be reduced back to chlorhexidine under specific conditions.
Substitution: Reacts with various nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide is commonly used.
Reducing Agents: Sodium borohydride can be used for reduction.
Nucleophiles: Various amines and alcohols can react with this compound.
Major Products Formed
Oxidation: this compound.
Reduction: Chlorhexidine.
Substitution: Various substituted chlorhexidine derivatives.
Scientific Research Applications
Oxo Chlorhexidine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions.
Biology: Employed in studies involving microbial inhibition and cell membrane disruption.
Medicine: Used in formulations for antiseptics and disinfectants.
Industry: Incorporated into products for sterilization and hygiene
Mechanism of Action
Oxo Chlorhexidine exerts its antimicrobial effects by disrupting the microbial cell membrane. The positively charged molecule interacts with the negatively charged phosphate groups on the cell surface, leading to membrane destabilization and leakage of intracellular contents. This results in cell death. The compound is effective against a broad range of pathogens, including bacteria, fungi, and viruses .
Comparison with Similar Compounds
Similar Compounds
Chlorhexidine: The parent compound, widely used as an antiseptic.
Hexamidine: Another antimicrobial agent with similar properties.
Cerium Oxide Nanoparticles: Used in combination with chlorhexidine for enhanced antimicrobial activity
Uniqueness
Oxo Chlorhexidine stands out due to its enhanced stability and efficacy compared to chlorhexidine. It offers prolonged antimicrobial activity and is less prone to resistance development. Additionally, its ability to form stable complexes with other antimicrobial agents makes it a versatile compound for various applications .
Properties
Molecular Formula |
C22H29Cl2N9O |
|---|---|
Molecular Weight |
506.4 g/mol |
IUPAC Name |
1-[N'-[6-[[amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]carbamimidoyl]-1-(4-chlorophenyl)urea |
InChI |
InChI=1S/C22H29Cl2N9O/c23-15-5-9-17(10-6-15)31-20(26)32-19(25)29-13-3-1-2-4-14-30-21(27)33(22(28)34)18-11-7-16(24)8-12-18/h5-12H,1-4,13-14H2,(H2,27,30)(H2,28,34)(H5,25,26,29,31,32) |
InChI Key |
OGUCGFTTYLMYKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N(C2=CC=C(C=C2)Cl)C(=O)N)N)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



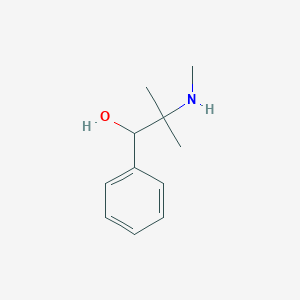

![2-Allyl-2-azaspiro[4.5]decan-3-one](/img/structure/B13842220.png)
![2-Perfluorooctyl-[1,2-13C2]-ethanol](/img/structure/B13842221.png)
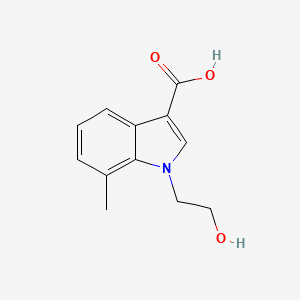
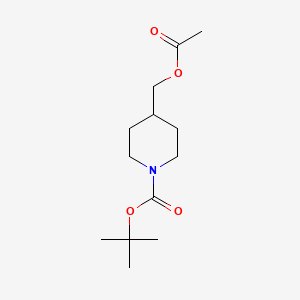
![tert-butyl N-[4-(2-bromo-3-formylphenoxy)butyl]carbamate](/img/structure/B13842249.png)
![(5R,8R,9S,10R,13S,14S)-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13842250.png)
![rel-(1R,2R)-3-Oxo-2-[(2Z)-5-(sulfooxy)-2-penten-1-yl]cyclopentaneacetic Acid (relative) Sodium Salt](/img/structure/B13842252.png)
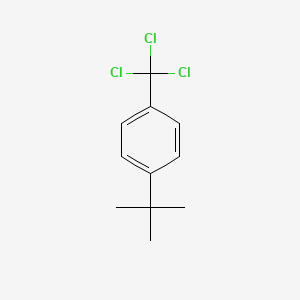
![Ethyl 1-[[6-(6-methylpyridin-3-yl)pyridin-3-yl]methyl]-4-sulfanylidenepyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B13842260.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13842265.png)
